molecular formula C15H20O4 B3315620 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-86-0

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B3315620
CAS No.: 951893-86-0
M. Wt: 264.32 g/mol
InChI Key: PTKUZLIQZXTSIJ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid (CAS 951893-86-0) is an organic compound with the molecular formula C 15 H 20 O 4 and a molecular weight of 264.32 g/mol . This high-purity reagent is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. The search results lack specific data on the primary research applications, mechanism of action, or unique scientific value of this particular compound. Its structure suggests it may be of interest as a synthetic intermediate or building block in organic chemistry and pharmaceutical research . Researchers are advised to consult the product's Safety Data Sheet (SDS) for proper handling, storage, and safety protocols before use. Please note that this product is currently out of stock .

Properties

IUPAC Name

5-(4-methoxy-3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9(6-14(17)18)5-13(16)12-7-10(2)15(19-4)11(3)8-12/h7-9H,5-6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKUZLIQZXTSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by acid hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid can be achieved through several methods:

  • Claisen Condensation : A common method involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with methyl acetoacetate in the presence of sodium ethoxide.
  • Acid Hydrolysis : Following condensation, acid hydrolysis yields the desired product.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Converts the compound to corresponding ketones or carboxylic acids.
  • Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution : Electrophilic aromatic substitution allows for the introduction of different substituents on the aromatic ring.

Chemistry

In chemical research, 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its effects on cellular processes.

Medicine

The compound is being investigated for its therapeutic applications, particularly:

  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Antimicrobial Activity : Research is exploring its efficacy against various pathogens.

Industry

In industrial applications, this compound is utilized in developing new materials and optimizing chemical processes. Its unique properties make it suitable for various formulations in chemical manufacturing.

A study published in a peer-reviewed journal examined the anti-inflammatory effects of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis and Characterization

Another research project focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized derivatives were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 5-aryl-5-oxovaleric acid derivatives, where variations in the aryl group and valeric acid chain substituents significantly influence physicochemical properties and reactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 5-Aryl-5-oxovaleric Acid Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid Not explicitly listed* C₁₅H₂₀O₄ (estimated) ~264.3 3,5-Dimethyl-4-methoxyphenyl; 3-methyl on valeric acid
5-(3,5-Difluorophenyl)-3-methyl-5-oxovaleric acid 845781-44-4 C₁₂H₁₂F₂O₄ 258.22 3,5-Difluorophenyl; 3-methyl on valeric acid
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid 874009-26-4 C₁₀H₁₁BrO₃S 291.17 3-Bromo-2-thienyl; 3-methyl on valeric acid
5-(2-Chlorophenyl)-5-oxovaleric acid Not listed C₁₁H₁₁ClO₃ 226.66 2-Chlorophenyl; no methyl on valeric acid
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid 109025-26-5 C₁₄H₁₈O₄ 250.29 3,5-Dimethyl-4-methoxyphenyl; no methyl on valeric acid

The entry for CAS 109025-26-5 lacks the 3-methyl group on the valeric acid chain but shares the aryl substituents.

Substituent Effects on Properties

Aryl Group Modifications
  • This may improve metabolic stability in biological systems .
  • Electron-Withdrawing Groups (e.g., Fluorine, Bromine):
    Fluorine substituents (as in CAS 845781-44-4 ) introduce electronegativity, increasing acidity of the carboxylic acid group and reactivity in nucleophilic reactions. Bromine in the thienyl analog (CAS 874009-26-4 ) adds steric bulk and polarizability, which may influence solubility and interaction with biological targets.
Valeric Acid Chain Modifications
  • Its absence in CAS 109025-26-5 results in a smaller molecular footprint, possibly enhancing solubility.

Stability and Handling

    Biological Activity

    5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

    • Molecular Formula : C14H18O4
    • Molecular Weight : 250.290 g/mol
    • Density : 1.129 g/cm³
    • Boiling Point : 451.8 °C at 760 mmHg
    • Flash Point : 170 °C

    Synthesis

    The synthesis of this compound typically involves the Claisen condensation of 3,5-dimethyl-4-methoxybenzaldehyde with methyl acetoacetate, followed by acid hydrolysis. This method allows for the efficient production of the compound while maintaining high yield and purity levels.

    The biological activity of 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is attributed to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, influencing downstream signaling pathways. Further studies are necessary to detail these interactions.

    Biological Activity

    Research has indicated several potential biological activities associated with this compound:

    • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens.
    • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial results indicating a reduction in inflammatory markers in vitro.
    • Antioxidant Activity : The compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReferences
    AntimicrobialEffective against E. coli and S. aureus
    Anti-inflammatoryReduced TNF-alpha levels in cell cultures
    AntioxidantScavenged free radicals in DPPH assay

    Detailed Research Findings

    • Antimicrobial Activity : A study conducted by BenchChem demonstrated that 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid inhibited the growth of several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections .
    • Anti-inflammatory Effects : Research published in MDPI indicated that the compound significantly decreased levels of pro-inflammatory cytokines in macrophage cultures, highlighting its potential application in treating inflammatory diseases .
    • Antioxidant Properties : A study utilizing the DPPH assay showed that the compound effectively scavenged free radicals, suggesting its utility as an antioxidant supplement .

    Q & A

    Basic: What are the primary synthetic routes for 5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid, and how do reaction conditions influence yield?

    Methodological Answer:
    The synthesis typically involves aldol condensation of 3,5-dimethyl-4-methoxybenzaldehyde with methyl acetoacetate, followed by oxidative cleavage to form the oxovaleric acid backbone. Key steps include:

    • Aldol Reaction : Use of a base (e.g., NaOH/KOH in ethanol) to facilitate enolate formation. Temperature control (0–5°C) minimizes side reactions like over-condensation .
    • Oxidation : Jones reagent (CrO₃/H₂SO₄) or milder alternatives (e.g., pyridinium chlorochromate) to oxidize the intermediate ketone to the carboxylic acid. Yields depend on steric hindrance from the 3,5-dimethyl groups, which may slow oxidation kinetics .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product.

    Basic: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

    Methodological Answer:

    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include:
      • δ 2.2–2.4 ppm (singlet) : Methyl groups on the aromatic ring.
      • δ 3.8 ppm (singlet) : Methoxy group.
      • δ 12.1 ppm (broad) : Carboxylic acid proton (disappears in D₂O exchange) .
    • X-ray Crystallography : Use SHELX software for structure refinement. The 3,5-dimethyl and 4-methoxy substituents create a sterically crowded aromatic ring, leading to distinct torsion angles in the crystal lattice. Compare with similar structures (e.g., 5-(3,5-difluorophenyl) analogs) to validate bond lengths and angles .

    Advanced: How do electronic effects of the 3,5-dimethyl-4-methoxyphenyl group influence reactivity in nucleophilic acyl substitution?

    Methodological Answer:

    • Electron-Donating Effects : The methoxy group increases electron density on the carbonyl carbon via resonance, enhancing electrophilicity. However, steric bulk from the 3,5-dimethyl groups hinders nucleophilic attack.
    • Experimental Validation : Perform kinetic studies with amines (e.g., benzylamine) in DMF. Monitor reaction progress via HPLC. Compare rate constants with less hindered analogs (e.g., 4-methoxyphenyl derivatives) to quantify steric vs. electronic contributions .
    • Computational Support : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

    Advanced: What strategies resolve contradictions in biological activity data across in vitro assays?

    Methodological Answer:

    • Assay Optimization :
      • Enzyme Inhibition : Test against COX-2 or lipoxygenase using fluorogenic substrates. Include positive controls (e.g., indomethacin) and normalize activity to protein concentration (Bradford assay) .
      • Cell-Based Assays : Use HEK-293 or RAW 264.7 cells for anti-inflammatory studies. Pre-treat with LPS to induce inflammation and measure IL-6/TNF-α via ELISA. Address solubility issues by using DMSO carriers (<0.1% v/v) .
    • Data Reconciliation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Statistically analyze outliers using Grubbs’ test .

    Advanced: How can computational methods predict metabolic pathways for this compound?

    Methodological Answer:

    • In Silico Tools :
      • SwissADME : Predict Phase I metabolism (e.g., hydroxylation at the methyl groups or O-demethylation of the methoxy substituent) .
      • Meteor Nexus : Simulate Phase II conjugation (glucuronidation/sulfation) based on structural analogs (e.g., 5-oxovaleric acid derivatives) .
    • Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare fragmentation patterns with predicted structures .

    Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

    Methodological Answer:

    • Liquid-Liquid Extraction : Partition between ethyl acetate and 5% NaHCO₃ to remove acidic impurities.
    • Chromatography : Use flash chromatography (silica gel, gradient elution with 20–50% ethyl acetate in hexane) for intermediates. For the final product, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity .
    • Crystallization : Optimize solvent polarity (e.g., acetone/water) to exploit the compound’s low solubility in aqueous media .

    Advanced: How does the compound’s stereoelectronic profile affect its interaction with biological targets?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5IKT). The 4-methoxy group may form hydrogen bonds with Arg120, while the 3,5-dimethyl groups occupy hydrophobic pockets .
    • SAR Studies : Synthesize analogs with halogen substitutions (e.g., 3,5-dichloro) to assess electronic vs. steric effects on binding affinity. Correlate IC₅₀ values with computed LogP and polar surface area .

    Basic: What spectroscopic techniques confirm the integrity of the oxovaleric acid moiety?

    Methodological Answer:

    • IR Spectroscopy : Look for a strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (ketone).
    • Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 278.1 (C₁₅H₁₈O₅). Confirm fragmentation patterns (e.g., loss of CO₂ to yield m/z 234) .

    Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed esterification?

    Methodological Answer:

    • Deuterium Labeling : Synthesize the compound with deuterium at the α-position of the ketone. Compare esterification rates (with methanol/H₂SO₄) to the non-deuterated analog.
    • KIE Analysis : A KIE >1 indicates rate-limiting protonation of the carbonyl oxygen, while KIE ≈1 suggests acyl-oxygen cleavage is dominant. Use ¹H/²H NMR to track isotopic incorporation .

    Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

    Methodological Answer:

    • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor aldol condensation in real time. Adjust base concentration dynamically to maintain pH 9–10 .
    • Design of Experiments (DoE) : Use a 3² factorial design to optimize temperature (50–70°C) and catalyst loading (0.5–1.5 mol% Pd/C) for hydrogenation steps. Analyze responses (yield, purity) with ANOVA .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid
    Reactant of Route 2
    Reactant of Route 2
    5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.